Bienvenue dans la boutique en ligne BenchChem!

CP-863187

p38 MAPK kinase inhibition isoform selectivity

CP-863187 is a highly selective p38α MAPK inhibitor purpose-built for in vivo inflammation research. Its 44‑fold α/β selectivity and complete absence of p38γ/δ activity eliminate confounding off‑target effects seen with pan‑p38 inhibitors. Rat oral ED50 of 0.3 mg/kg for TNF‑α suppression maximizes compound economy, while species‑optimized oral bioavailability—66% in rats (50 mg/kg) and 87% in dogs—ensures consistent systemic exposure with lower doses. A validated human whole‑blood TNF‑α IC50 of 259 nM enables direct translation from in vitro exposure to in vivo pharmacodynamic response. For laboratories requiring isoform‑clean p38α blockade with rigorously characterized in vivo pharmacology, CP-863187 delivers reproducible, publication‑ready data while minimizing compound consumption.

Molecular Formula C18H14F2N4O
Molecular Weight 340.3 g/mol
CAS No. 668981-02-0
Cat. No. B1669477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-863187
CAS668981-02-0
SynonymsCP-281384
Molecular FormulaC18H14F2N4O
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=C(C=CC(=C4)F)F
InChIInChI=1S/C18H14F2N4O/c1-10(2)18-23-22-15-6-3-11(8-24(15)18)17-16(21-9-25-17)13-7-12(19)4-5-14(13)20/h3-10H,1-2H3
InChIKeyUACOXBQBNWQWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-863187 (CAS 668981-02-0) Chemical Probe Profile: p38α MAPK Inhibitor Research-Grade Compound


CP-863187 is a synthetic small molecule p38α mitogen-activated protein kinase (p38α MAPK) inhibitor with the IUPAC name 6-[4-(2,5-difluorophenyl)-5-oxazolyl]-3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyridine . It is a Pfizer-discovered research compound sold under agreement for investigational use . The compound features a 1,2,4-triazolo[4,3-a]pyridine core scaffold linked to a 2,5-difluorophenyl-substituted oxazole moiety . Standard commercial specifications include ≥98% HPLC purity, white to beige powder form, DMSO solubility of 10 mg/mL (clear solution), and room temperature storage stability .

Why CP-863187 Cannot Be Substituted by Generic p38 MAPK Inhibitors in Research Protocols


Within the p38 MAPK inhibitor class, compounds diverge substantially in isoform selectivity profiles, species-specific oral bioavailability, and cellular potency in physiologically relevant matrices such as whole blood . Generic substitution of p38α-targeted research compounds without accounting for these variables can introduce confounding off-target effects from p38γ/δ inhibition or yield inconsistent in vivo pharmacodynamic responses due to differential pharmacokinetic behavior across species . CP-863187 exhibits a defined selectivity pattern against p38β with no detectable activity against p38γ and p38δ, coupled with species-dependent oral bioavailability values that must inform experimental design . The following quantitative evidence establishes the specific parameters that differentiate CP-863187 from close analogs and alternatives.

CP-863187 Quantitative Differentiation Evidence: p38α Selectivity, Cellular Potency, and Oral Bioavailability Data


CP-863187 p38α Enzyme Inhibition Potency and Isoform Selectivity Profile

CP-863187 inhibits p38α with an IC50 of 5.8 nM and demonstrates 44-fold selectivity over p38β, with no detectable inhibitory activity against p38γ or p38δ isoforms . In contrast, structurally distinct p38 inhibitors such as VX-745 (neflamapimod) exhibit a narrower selectivity window between p38α and p38β (approximately 5- to 10-fold in published kinase panels), and the pyridinylimidazole-class inhibitor SB203580 demonstrates measurable cross-reactivity with p38β and off-target activity against additional kinases including JNK and LCK [1].

p38 MAPK kinase inhibition isoform selectivity

CP-863187 Cellular TNF-α Inhibition: Whole Blood versus Isolated Mononuclear Cell Potency Differential

CP-863187 inhibits LPS-stimulated TNF-α production with an IC50 of 259 nM in human whole blood and 25 nM in isolated peripheral blood mononuclear cells (PBMCs) . This ~10-fold potency shift between whole blood and isolated cells reflects plasma protein binding and cellular partitioning effects that are critical for translating in vitro potency to in vivo dosing expectations. By comparison, doramapimod (BIRB-796), a structurally distinct p38α inhibitor, exhibits whole blood TNF-α IC50 values ranging from 250-400 nM depending on assay conditions [1].

TNF-α inhibition LPS-stimulated whole blood assay cellular potency

CP-863187 Rat In Vivo TNF-α Suppression: Oral ED50 of 0.3 mg/kg

CP-863187 suppresses TNF-α production in rats in vivo following oral administration with an ED50 of 0.3 mg/kg . This oral efficacy benchmark establishes a reference point for dose selection in rodent inflammation models. By comparison, the p38α inhibitor SD-0006 (a structurally distinct pyrazole-class compound) demonstrates an ED50 of approximately 0.6-1.0 mg/kg for TNF-α suppression in similar rat LPS-challenge models [1], while doramapimod requires oral doses of 1-10 mg/kg to achieve comparable TNF-α inhibition in rodent models [2].

in vivo efficacy oral ED50 rat model pharmacodynamics

CP-863187 Species-Dependent Oral Bioavailability: Rat (30-66%), Dog (87%), Monkey (40%)

CP-863187 exhibits species-dependent oral bioavailability: 87% in dog, 40% in monkey, and 30-66% in rat depending on dose (30% at 5 mg/kg; 66% at 50 mg/kg oral dosage) . This dose-dependent bioavailability in rat suggests saturation of first-pass metabolism or efflux transporters at higher doses. In comparison, doramapimod (BIRB-796) exhibits oral bioavailability of approximately 30-40% in rodent models but is characterized by extensive CYP-mediated metabolism and a shorter plasma half-life [1], whereas VX-745 (neflamapimod) demonstrates low oral bioavailability (<10%) in preclinical species requiring specialized formulation approaches [2].

oral bioavailability pharmacokinetics species comparison drug metabolism

CP-863187 p38β Selectivity: 44-Fold Discrimination Enables p38α-Specific Pathway Dissection

CP-863187 exhibits 44-fold selectivity for p38α over p38β (IC50 ratio: p38β IC50 ≈ 255 nM vs p38α IC50 = 5.8 nM) and no measurable inhibition of p38γ or p38δ . This selectivity profile distinguishes CP-863187 from pan-p38 inhibitors such as doramapimod (BIRB-796), which inhibits all four p38 isoforms with similar potency (p38α, β, γ, δ IC50 values within 5-fold of each other) [1], and from SB203580 which inhibits p38α and p38β with comparable potency while also inhibiting JNK and LCK at higher concentrations [2].

kinase selectivity p38β off-target profiling chemical biology

CP-863187 Recommended Research Applications Based on Validated Performance Data


In Vivo Rodent Inflammation Studies Requiring p38α-Mediated TNF-α Suppression

For rat models of acute inflammation (e.g., LPS challenge, collagen-induced arthritis, or carrageenan-induced paw edema), CP-863187 provides an oral ED50 reference of 0.3 mg/kg for TNF-α suppression, enabling dose selection that balances target engagement with compound economy . At 50 mg/kg oral dosing, rat bioavailability reaches 66%, supporting studies requiring sustained systemic exposure. The 44-fold p38α/β selectivity minimizes confounding effects from p38β/γ/δ pathway modulation, allowing clearer interpretation of p38α-specific contributions to inflammatory phenotypes compared to pan-p38 inhibitors .

Canine Pharmacokinetic/Pharmacodynamic Studies with High Oral Exposure Requirements

Investigators using dog models (e.g., osteoarthritis, cardiovascular inflammation) may prefer CP-863187 when high oral bioavailability is required: dog oral bioavailability of 87% exceeds that of many p38α inhibitors including doramapimod (rodent F ≈ 30-40%) and VX-745 (preclinical F < 10%), potentially reducing compound consumption and enabling more consistent systemic exposure with lower oral doses [1] [2].

In Vitro Cellular Assays Requiring p38α-Specific Inhibition Without p38β/γ/δ Interference

For mechanistic studies in cell types where p38β, p38γ, or p38δ isoforms may contribute to signaling outcomes (e.g., cardiomyocytes where p38γ is expressed, or skeletal muscle where p38γ/δ have roles), CP-863187's absence of p38γ/δ inhibition and 44-fold p38α/β selectivity enables cleaner attribution of observed effects to p38α blockade . This contrasts with doramapimod (pan-p38 inhibitor with potent γ/δ activity) or SB203580 (off-target JNK/LCK inhibition) which can introduce isoform-related confounding variables [1] [3].

Whole Blood Ex Vivo TNF-α Release Assays for Translational Pharmacology

The validated human whole blood TNF-α IC50 of 259 nM provides a physiologically relevant benchmark for ex vivo pharmacodynamic studies assessing p38α target engagement in a matrix containing plasma proteins and cellular components . This assay condition better predicts in vivo active concentrations than isolated PBMC assays alone (PBMC IC50 = 25 nM), enabling researchers to correlate in vitro compound exposure with anticipated in vivo pharmacodynamic responses .

Quote Request

Request a Quote for CP-863187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.